molecular formula C17H15ClN2O3S B2619571 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 392326-45-3

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2619571
CAS No.: 392326-45-3
M. Wt: 362.83
InChI Key: CBXLCKCBDGOTPG-ZPHPHTNESA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a high-purity chemical reagent intended for research applications exclusively. This compound belongs to a class of benzothiazole derivatives that are of significant interest in medicinal chemistry and pharmacology, particularly in the study of ligand-gated ion channels. Structurally, it features a benzothiazole core, a common motif in bioactive molecules, substituted with a chloro group and a methyl group on the nitrogen atom, and is further functionalized with a 2,4-dimethoxybenzamide group. The (Z)-configuration denotes the specific spatial orientation of the substituents around the imine bond, which is critical for its molecular interactions. This compound is structurally analogous to a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that such N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators, potentially inhibiting ZAC signaling by targeting the transmembrane and/or intracellular domains of the receptor in a state-dependent manner . These analogs have been shown to be selective for ZAC, exhibiting no significant off-target activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, making them valuable pharmacological tools . Furthermore, structurally similar benzothiazole-derived compounds are frequently investigated for their potential biological activities, including in areas such as anticancer research, where related molecules have demonstrated cytotoxic effects and the ability to induce apoptosis in various human cancer cell lines . Researchers can utilize this compound to explore its specific mechanism of action, its potency and selectivity as an ion channel modulator, and its broader pharmacological profile in various experimental models. WARNING: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXLCKCBDGOTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amide or alcohol derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of benzo[d]thiazole exhibit significant antibacterial activity, making them candidates for the development of new antibiotics .

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as high oxidative stability and efficient intermolecular interactions .

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial cell division by targeting proteins involved in the process, such as FtsZ . This disruption of cell division leads to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups (IR/NMR) Biological Relevance
Target Compound Benzo[d]thiazole 6-Cl, 3-CH₃, 2,4-(OCH₃)₂ N/A C=N (~1645 cm⁻¹), OCH₃ (δ ~3.8–4.0 ppm) Not reported
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine 6-Cl, 7-CH₃, dihydroxybenzylidene 318–319 (dec.) C=N (1630 cm⁻¹), SO₂ (1340–1150 cm⁻¹) Antimicrobial potential inferred from structural analogs
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-CH₃, N-methyl 271–272 (dec.) C=N (1645 cm⁻¹), SO₂ (1345–1155 cm⁻¹) Not explicitly stated
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one Benzo[d]thiazole 4-Br-benzyl, 4-NO₂-phenyl N/A C=O (1680–1700 cm⁻¹), NO₂ (1520–1350 cm⁻¹) Aggregation-induced emission (AIE) properties
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole 2,4-Cl₂, benzamide N/A Amide (C=O ~1650 cm⁻¹), Cl (δ ~7.5 ppm) Anti-inflammatory, analgesic

Key Comparative Analysis

Electronic and Steric Effects

  • This contrasts with benzodithiazine derivatives , where sulfone (SO₂) groups reduce electron density, increasing stability but limiting reactivity.
  • C=N Configuration : The Z-configuration in the target compound may enforce a planar geometry, similar to AIE-active aroyl-S,N-ketene acetals , which exhibit tunable emission properties based on substituent-induced steric hindrance.

Spectroscopic Signatures

  • IR Spectroscopy : The C=N stretch in the target compound (~1645 cm⁻¹) aligns with benzodithiazine derivatives (1630–1645 cm⁻¹) . However, the absence of SO₂ peaks (1340–1150 cm⁻¹) distinguishes it from benzodithiazines.
  • NMR Profiles : Methoxy protons (δ ~3.8–4.0 ppm) in the target compound contrast with the deshielded aromatic protons in chlorinated analogs (e.g., δ 7.86–8.37 ppm in ).

Thermal Stability

Benzodithiazines exhibit high thermal stability (mp >270°C), attributed to rigid sulfone groups. The target compound’s stability is likely lower due to the absence of sulfone moieties but may benefit from intramolecular hydrogen bonding from the methoxy groups.

Biological Activity

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety and a dimethoxybenzamide group, which are crucial for its biological activity. The presence of chlorine and methyl substituents enhances its reactivity and interaction with biological targets.

Structural Formula

The chemical structure can be represented as follows:

C15H15ClN2O3S\text{C}_{15}\text{H}_{15}\text{ClN}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the thiazole ring.
  • Introduction of the chloromethyl and dimethoxy groups.
  • Coupling reactions to form the final amide structure.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. The compound's thiazole ring is known to interact with bacterial cell membranes, disrupting their integrity.

CompoundActivityMechanism
ChlorobenzothiazoleAntimicrobialDisruption of cell membrane integrity
Thiazole DerivativeAntifungalInhibition of cell wall synthesis

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of DNA synthesis
  • Induction of oxidative stress

Anti-inflammatory Activity

The anti-inflammatory effects are linked to the compound's ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that it can reduce the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of benzothiazole exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating strong cytotoxicity.
  • Anti-inflammatory Assay : Another study evaluated the compound's effect on MMPs using gelatin zymography, showing a significant reduction in MMP-2 and MMP-9 activity.

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